6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
CAS No.: 2097861-76-0
Cat. No.: VC4436463
Molecular Formula: C18H20F3N5O
Molecular Weight: 379.387
* For research use only. Not for human or veterinary use.
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one - 2097861-76-0](/images/structure/VC4436463.png)
Specification
CAS No. | 2097861-76-0 |
---|---|
Molecular Formula | C18H20F3N5O |
Molecular Weight | 379.387 |
IUPAC Name | 6-cyclopropyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C18H20F3N5O/c19-18(20,21)15-5-8-22-17(23-15)25-9-6-12(7-10-25)11-26-16(27)4-3-14(24-26)13-1-2-13/h3-5,8,12-13H,1-2,6-7,9-11H2 |
Standard InChI Key | ZHZLINCWPMIRDK-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Spectral and Computational Descriptors
-
SMILES: C1CC1C2=NNC(=O)C=C2C3CCN(CC3)C4=NC(=CC(=N4)C(F)(F)F)F
-
InChIKey: DFNMWYPHXDMYBS-UHFFFAOYSA-N (derived from simpler analogs) .
-
XLogP3: Estimated 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Synthetic Pathways
Key Synthetic Strategies
The synthesis involves multi-step reactions, often beginning with the construction of the dihydropyridazinone core followed by sequential functionalization:
-
Dihydropyridazinone Formation: Cyclocondensation of γ-keto acids with hydrazines yields the 2,3-dihydropyridazin-3-one scaffold .
-
Cyclopropanation: Transition metal-catalyzed cyclopropanation (e.g., using Simmons-Smith reagents) introduces the cyclopropyl group at position 6 .
-
Piperidine-Pyrimidine Coupling: A Buchwald-Hartwig amination or Ullmann-type reaction attaches the 4-(trifluoromethyl)pyrimidin-2-yl group to the piperidine ring, followed by alkylation to link the piperidine moiety to the dihydropyridazinone core .
Optimization Challenges
-
Steric Hindrance: The cyclopropyl group complicates nucleophilic substitutions, necessitating bulky ligands in catalytic steps.
-
Trifluoromethyl Stability: The CF₃ group’s electron-withdrawing nature requires inert conditions to prevent decomposition .
Molecular Structure and Conformational Analysis
X-ray Crystallography and DFT Studies
While crystallographic data for the exact compound is unavailable, analogs reveal:
-
Planarity: The dihydropyridazinone core adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
-
Piperidine Chair Conformation: The piperidine ring prefers a chair conformation, positioning the pyrimidine substituent equatorially to minimize steric clash.
Electronic Effects
-
CF₃ Group: The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the pyrimidine ring and enhancing hydrogen-bonding interactions with targets like phosphodiesterases .
-
Cyclopropyl Rigidity: The strained cyclopropane ring enforces a fixed geometry, potentially improving binding specificity .
Biological Activity and Mechanism
Phosphodiesterase (PDE) Inhibition
Structural analogs, such as spirocyclic dihydropyridazinones, exhibit potent PDE inhibition (e.g., IC₅₀ = 13 nM for cardiac sarcoplasmic reticulum PDE) . The target compound’s pyrimidine and piperidine motifs likely engage in:
-
Hydrogen Bonding: Pyridazinone carbonyl and pyrimidine nitrogen atoms interact with catalytic glutamine residues.
-
Hydrophobic Interactions: The cyclopropyl and CF₃ groups occupy hydrophobic pockets adjacent to the PDE active site .
Cardiovascular Effects
In vivo studies on related compounds show dose-dependent increases in left ventricular contractility (e.g., ED₅₀ = 1.5 µg/kg iv in dogs) . The trifluoromethyl group may prolong half-life by resisting oxidative metabolism.
Pharmacological Applications and Comparative Analysis
Structural Analog Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume